1-cyclohexyl-N-(3,4-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-cyclohexyl-N-(3,4-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a cyclohexyl group, a dichlorophenyl group, and a pyrrolidine ring, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-N-(3,4-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multistep organic reactions. One common method includes the use of isocyanide-based consecutive Bargellini/Ugi multicomponent reactions. This approach is efficient for synthesizing pseudo-peptides containing multiple amide bonds. The Bargellini reaction involves the preparation of 3-carboxamido-isobutyric acids using acetone, chloroform, sodium hydroxide, and isocyanides . The subsequent Ugi multicomponent reaction uses the Bargellini reaction product, aldehydes, amines, and isocyanides to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-N-(3,4-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or alcohols, electrophiles like alkyl halides, under conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives of the original compound.
Scientific Research Applications
1-cyclohexyl-N-(3,4-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-N-(3,4-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-cyclohexyl-N-(3,4-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H20Cl2N2O2 |
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Molecular Weight |
355.3 g/mol |
IUPAC Name |
1-cyclohexyl-N-(3,4-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H20Cl2N2O2/c18-14-7-6-12(9-15(14)19)20-17(23)11-8-16(22)21(10-11)13-4-2-1-3-5-13/h6-7,9,11,13H,1-5,8,10H2,(H,20,23) |
InChI Key |
DUXKAAOUHGRUMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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